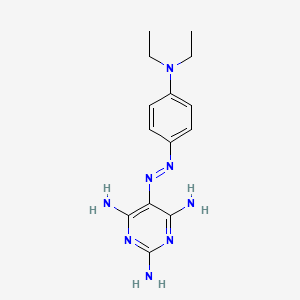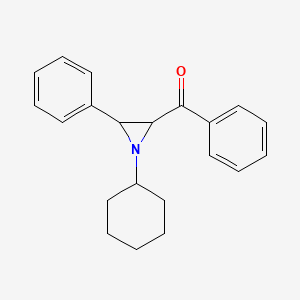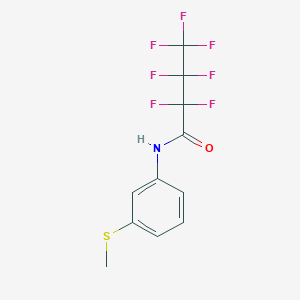
Fluopsin C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fluopsin C is an organocupric secondary metabolite with a low molecular weight, produced by certain strains of Pseudomonas and Streptomyces bacteria. It was first identified in 1970 as prismatic dark-green crystals and is known for its strong antimicrobial activity against a variety of human and phytopathogens . Due to its high cytotoxicity, research on this compound decreased after the 1970s but gained renewed interest in the early 2000s as a promising compound for developing new antimicrobials .
準備方法
Fluopsin C is produced in cell suspension cultures of Pseudomonas aeruginosa LV strain. The production process involves culturing the bacteria, followed by purification using liquid adsorption chromatography and identification by mass spectrometric analysis . The surface of the culture is covered with a filter, and water is sprayed daily to maintain adequate moisture
化学反応の分析
Fluopsin C undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound contains a copper ion chelated by two minimal thiohydroxamates, which are derived from cysteine through a series of enzymatic reactions involving lyases, iron-dependent enzymes, and a methyltransferase . Common reagents used in these reactions include cysteine and copper chloride. The major products formed from these reactions are the thiohydroxamate intermediates and the final this compound complex.
科学的研究の応用
Fluopsin C has a wide range of scientific research applications:
作用機序
The mechanism of action of Fluopsin C involves disrupting the cytoplasmic membrane of both Gram-positive and Gram-negative bacteria. This disruption is achieved through the permeabilization of the membrane, leading to cell death . The compound’s molecular targets include the bacterial cell wall and the exopolysaccharide matrix, which are altered upon exposure to this compound .
類似化合物との比較
Fluopsin C is unique due to its copper-binding properties and its broad-spectrum antimicrobial activity. Similar compounds include methanobactins, yersiniabactin, and xanthocillin, which also bind copper and play roles in microbial metal homeostasis . this compound stands out for its dual role in acquiring copper nutrients and protecting bacteria from copper toxicity, making it a valuable compound in the fight against multidrug-resistant infections .
特性
CAS番号 |
31323-25-8 |
|---|---|
分子式 |
C4H8CuN2O2S2 |
分子量 |
243.8 g/mol |
IUPAC名 |
copper;N-methyl-N-oxidomethanethioamide |
InChI |
InChI=1S/2C2H4NOS.Cu/c2*1-3(4)2-5;/h2*2H,1H3;/q2*-1;+2 |
InChIキー |
PGYZQLIUYISMJD-UHFFFAOYSA-N |
正規SMILES |
CN(C=S)[O-].CN(C=S)[O-].[Cu+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4'-[(2,4-Dioxopyrimidine-1,3(2h,4h)-diyl)dimethanediyl]dibenzoic acid](/img/structure/B14170263.png)
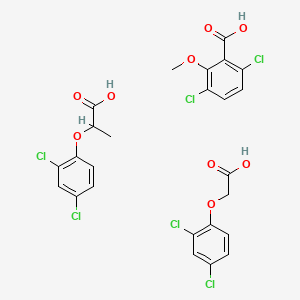
![[4-[(2,8-Dimethylquinolin-4-yl)amino]phenyl]-piperidin-1-ylmethanone](/img/structure/B14170275.png)
![[2-(N-methylanilino)-2-oxoethyl] 3-fluorobenzoate](/img/structure/B14170279.png)
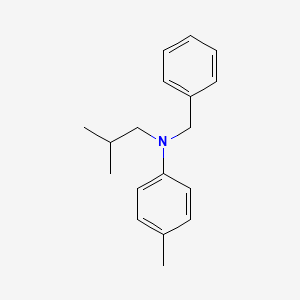
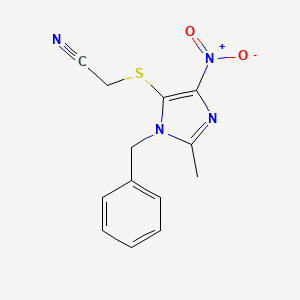
![2-{2-[2,6-Di(propan-2-yl)phenoxy]ethoxy}ethan-1-ol](/img/structure/B14170297.png)
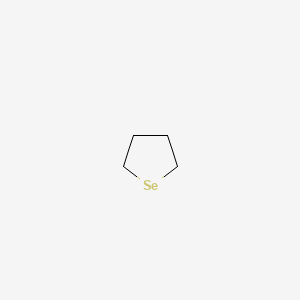
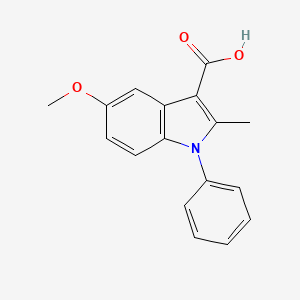
![N-[5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B14170309.png)
![N-(4-{2-[(7-Methoxy-3-methylquinolin-2-yl)sulfanyl]acetamido}-2-methylphenyl)propanamide](/img/structure/B14170312.png)
